ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate

Disperse dyes Coupling component Thermal stability

Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate (CAS 61793-99-5), also systematically named Diethyl 3,3′-(phenylazanediyl)dipropanoate, is a tertiary aromatic amine featuring two ethoxycarbonylethyl arms attached to a phenyl-substituted nitrogen center (C₁₆H₂₃NO₄, MW 293.36 g/mol). The compound exhibits a density of 1.101 g/cm³ and a boiling point of 182–184 °C at 2 Torr (estimated 400.1 °C at 760 mmHg).

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
CAS No. 61793-99-5
Cat. No. B3054754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate
CAS61793-99-5
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(CCC(=O)OCC)C1=CC=CC=C1
InChIInChI=1S/C16H23NO4/c1-3-20-15(18)10-12-17(13-11-16(19)21-4-2)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3
InChIKeyAXGQQMQUYBJBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate (CAS 61793-99-5): Core Identity, Physicochemical Profile, and Industrial Role


Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate (CAS 61793-99-5), also systematically named Diethyl 3,3′-(phenylazanediyl)dipropanoate, is a tertiary aromatic amine featuring two ethoxycarbonylethyl arms attached to a phenyl-substituted nitrogen center (C₁₆H₂₃NO₄, MW 293.36 g/mol). The compound exhibits a density of 1.101 g/cm³ and a boiling point of 182–184 °C at 2 Torr (estimated 400.1 °C at 760 mmHg) . It belongs to the class of N,N-di(alkoxycarbonylalkyl)anilines, which are strategically employed as coupling components in the synthesis of monoazo and disazo disperse dyes, particularly for polyester and polyester-cotton blends. The bis-ester substitution pattern is a deliberate structural feature that enables alkali-clearability of the derived dyes—a property of high relevance for industrial textile dyeing operations [1].

Why Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate Cannot Be Interchanged with In-Class Analogs


Although several N-substituted aniline derivatives serve as dye coupling components, small structural variations—such as the number of ester arms, the nature of the N-aryl substituent (phenyl vs. benzyl vs. phenethyl), and the ester alkyl group (ethyl vs. methyl)—produce measurable divergences in boiling point, density, physical state, and, critically, the alkali-clearability of the resulting dyes [1]. The target compound’s combination of a phenyl-substituted nitrogen, two ethoxycarbonylethyl arms, and a liquid physical state at ambient temperature is a specific profile that direct analogs (e.g., the mono-ester, the benzyl analog, the nitrile analog, the dimethyl ester, and the phenethyl analog) each fail to replicate simultaneously . Consequently, generic substitution can lead to altered dye hue, reduced build-up, loss of alkali-clearability, or complications in industrial metering and formulation.

Quantitative Evidence Guide: Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate vs. Closest Analogs


Boiling Point Differential: Target Compound vs. Mono-Substituted Analog (Ethyl 3-Anilinopropionate)

Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate (the target compound) exhibits a boiling point of 182–184 °C at 2 Torr, whereas the mono-substituted analog ethyl 3-anilinopropionate (CAS 62750-11-2, bearing a single propionate arm) boils at 133–135 °C under the same pressure . The 49 °C elevation in boiling point directly reflects the higher molecular weight and the presence of the second ethoxycarbonylethyl group, providing reduced volatility advantageous in high-temperature dyeing processes and vacuum-based purification.

Disperse dyes Coupling component Thermal stability

Density Differential: Target Compound vs. N-Benzyl Analog

The target compound has a measured density of 1.101 g/cm³ (from ChemSrc), while its closest structural analog—Diethyl 3,3′-(benzylazanediyl)dipropionate (CAS 6938-07-4), which differs only by a benzyl group replacing the phenyl group on nitrogen—has a density of 1.0598 g/cm³ . Although the boiling points of these two compounds are nearly identical (182–184 °C vs. 181–183 °C at 2 Torr), the 3.9% higher density of the target phenyl derivative can influence phase separation kinetics in aqueous dye baths and the gravitational settling behavior of concentrated dispersions.

Dye intermediate formulation Liquid-phase handling Phase separation

Physical State Differential: Target Compound (Liquid) vs. Nitrile Analog (Solid at Ambient Temperature)

The target compound is a free-flowing liquid at room temperature (no melting point reported; flash point 195.8 °C). In contrast, 3,3′-(phenylimino)dipropionitrile (CAS 1555-66-4, N,N-bis(2-cyanoethyl)aniline), which substitutes the two ester groups with nitrile groups, is a crystalline solid with a melting point of 80–82 °C (or 81–84 °C per an alternative vendor source) [1]. The liquid physical state of the target eliminates the need for pre-melting equipment and permits direct volumetric metering into reaction vessels, reducing capital expenditure and cycle time in industrial dye intermediate manufacturing.

Industrial metering Dye formulation Process engineering

Purity Specification Advantage vs. Phenethyl Analog

Commercially, the target compound is available at a minimum purity of 98% (e.g., Leyan, Cat. No. 1739237; Cnreagent, 97%+), whereas a structurally related N-phenethyl analog (Diethyl 3,3′-(phenethylimino)dipropionate, CAS 57958-47-1) is supplied as a technical grade material at only 90% purity [1]. The 8-percentage-point purity advantage is critical for coupling reactions, where impurities can lead to off-spec dye shades, reduced tinctorial strength, and the formation of colored byproducts that diminish the final dye's chroma and fastness.

Dye intermediate purity Procurement specification Coupling efficiency

Alkali-Clearability: Two Ester Arms Required for Functional Dye Performance

In a systematic study of ester-substituted tetrahydroquinoline and indoline coupling components, Akhavan et al. (Dyes and Pigments, 2000) demonstrated that a single N-β-methoxycarbonylethyl residue was not sufficient to bring about a significant alkali-clearing effect, and that two alkoxycarbonylalkyl arms are structurally necessary for effective hydrolytic removal of surface dye in alkaline wash-offs [1]. The target compound, bearing two ethoxycarbonylethyl groups, provides the requisite diester substitution pattern that enables the derived disperse dyes to be cleared without the use of reducing agents—an operation that is incompatible with polyester-cotton blends due to fiber damage [1]. The mono-substituted analog ethyl 3-anilinopropionate, in contrast, lacks the second ester arm and therefore cannot confer this property.

Alkali-clearable disperse dyes Polyester dyeing Wash fastness

Ethyl Ester vs. Methyl Ester: LogP and Polyester Dye Uptake

The target compound's ethoxycarbonylethyl groups impart higher hydrophobicity compared to the corresponding dimethyl ester analog (Dimethyl 3,3′-(phenylazanediyl)dipropionate, CAS 53733-94-1). The target compound has a calculated LogP of 2.40 (ChemSrc), whereas the dimethyl ester analog, with two fewer methylene units, has an inherently lower LogP . Higher hydrophobicity correlates with improved affinity for the hydrophobic polyester fiber surface and enhanced dye uptake during high-temperature exhaustion dyeing [1]. The ethyl ester therefore provides an optimized partition coefficient that balances aqueous dispersibility (via dispersing agents) with sufficient fiber substantivity.

Hydrophobicity Polyester dyeing Partition coefficient

Procurement-Relevant Application Scenarios for Ethyl 3-(N-(3-ethoxy-3-oxopropyl)anilino)propanoate


Synthesis of Alkali-Clearable Monoazo Disperse Dyes for Polyester-Cotton Blends

This compound serves as the coupling component for disperse dyes that can be cleared from polyester-cotton blend fabrics using alkaline wash-off instead of conventional reduction clearing. As established in Section 3 (Evidence Item 5), the two ethoxycarbonylethyl arms are structurally necessary for alkali-clearability; a single arm is insufficient [1]. Dye manufacturers formulating for blend fabrics should select this compound over mono-ester or non-ester analogs to avoid fiber damage and effluent loading associated with reduction clearing.

High-Temperature Polyester Exhaustion Dyeing Processes

The target compound's boiling point (182–184 °C at 2 Torr, or ~400 °C at atmospheric pressure) and low volatility at standard dyeing temperatures (typically 130 °C) make it suitable for incorporation into coupling components destined for high-temperature exhaustion dyeing of polyester . Its liquid physical state (Evidence Item 3) simplifies direct metering into high-temperature, high-pressure dyeing autoclaves without pre-dissolution or melting . The ethyl ester's enhanced hydrophobicity (LogP = 2.40) promotes superior dye-fiber substantivity compared to the dimethyl ester analog (Evidence Item 6) .

Laboratory-Scale Synthesis of Heterocyclic Azo Dyes Requiring High-Purity Coupling Components

For academic and industrial R&D laboratories synthesizing novel azo chromophores, the 98% purity specification of the commercially available target compound (Evidence Item 4) minimizes the introduction of unknown impurities that could confound structure-property relationship studies . The liquid state and precisely defined density (1.101 g/cm³) allow accurate stoichiometric dispensing by volume, improving reproducibility in small-scale coupling reactions where excess of either diazo or coupling component can shift product distribution .

Direct Printing of Polyester with Sublimation-Fast Yellow to Red Shades

Patent EP 0147938 A2 discloses that disperse azo dyes obtained by coupling diazotized meta-nitroanilines onto 3-acylamino-N,N-di(alkoxycarbonylalkyl)aniline coupling components—a class to which the target compound belongs—produce red to yellow shades with excellent sublimation fastness for direct printing of polyester [2]. The structural specificity of the di(ethoxycarbonylethyl) substitution pattern is integral to achieving the balance of print paste stability, color yield, and post-print wash fastness that are specified in textile printing procurement contracts.

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